molecular formula C9H8N2O2 B3153539 5-Methoxyquinoxalin-2-ol CAS No. 76052-79-4

5-Methoxyquinoxalin-2-ol

Cat. No. B3153539
CAS RN: 76052-79-4
M. Wt: 176.17 g/mol
InChI Key: QIUSQJFYMAMRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxyquinoxalin-2-ol is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Methoxyquinoxalin-2-ol consists of a quinoxaline core, which is a type of nitrogen-containing heterocycle . The molecule also contains a methoxy group attached to the quinoxaline core .


Chemical Reactions Analysis

Quinoxaline derivatives, including 5-Methoxyquinoxalin-2-ol, have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more .


Physical And Chemical Properties Analysis

5-Methoxyquinoxalin-2-ol has a molecular weight of 176.17 and a molecular formula of C9H8N2O2 . It is stored in a dry room at room temperature .

Scientific Research Applications

Medicinal Chemistry

5-Methoxyquinoxalin-2-ol is a chemical compound with diverse applications in scientific research. It has been used extensively in medicinal chemistry due to its wide range of physicochemical and biological activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in the development of new therapeutic agents .

Dyes and Fluorescent Materials

The quinoxaline scaffold, which is part of the 5-Methoxyquinoxalin-2-ol structure, has been utilized in the design and development of numerous dyes and fluorescent materials . These materials have applications in various industries, including textiles, printing, and imaging .

Electroluminescent Materials

Quinoxaline derivatives, such as 5-Methoxyquinoxalin-2-ol, have been used in the creation of electroluminescent materials . These materials are used in devices like organic light-emitting diodes (OLEDs), which are used in display technology and lighting .

Organic Sensitizers for Solar Cell Applications

5-Methoxyquinoxalin-2-ol has been used in the development of organic sensitizers for solar cell applications . These sensitizers are crucial components of dye-sensitized solar cells, which are a type of thin-film solar cell .

Polymeric Optoelectronic Materials

The quinoxaline moiety in 5-Methoxyquinoxalin-2-ol has been used in the development of polymeric optoelectronic materials . These materials have applications in devices such as photovoltaic cells, photodetectors, and light-emitting diodes .

Safety and Hazards

The safety data sheet for 5-Methoxyquinoxalin-2-ol indicates that it is a research use only product . It carries a warning signal word, and its hazard statements include H315, H319, and H335 .

properties

IUPAC Name

5-methoxy-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-9(7)10-5-8(12)11-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUSQJFYMAMRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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